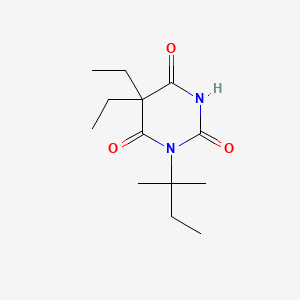![molecular formula C14H13NO4S B14470421 Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate CAS No. 72793-65-8](/img/structure/B14470421.png)
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is an organic compound that features a nitronaphthalene moiety linked to an ethyl ester through a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Formation of the Sulfanyl Intermediate: 1-nitronaphthalene is then reacted with a thiol compound to introduce the sulfanyl group.
Esterification: The resulting sulfanyl intermediate is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 1-amino-naphthalene derivative.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: Corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitro and sulfanyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: Shares the nitronaphthalene core but lacks the sulfanyl and ester groups.
Ethyl 2-nitrobenzoate: Contains a nitro group and an ester but on a benzene ring instead of a naphthalene ring.
Thioesters of Naphthalene: Compounds with a thioester linkage to a naphthalene ring.
Uniqueness
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is unique due to the combination of its nitronaphthalene core, sulfanyl linkage, and ethyl ester group
Propriétés
Numéro CAS |
72793-65-8 |
|---|---|
Formule moléculaire |
C14H13NO4S |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
ethyl 2-(1-nitronaphthalen-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 |
Clé InChI |
XSWKMWLUIAXIHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



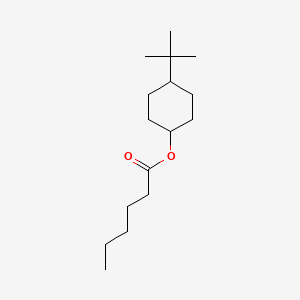
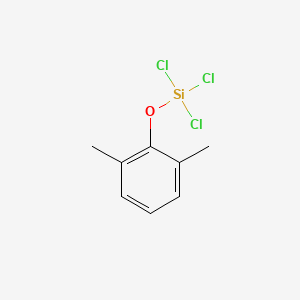
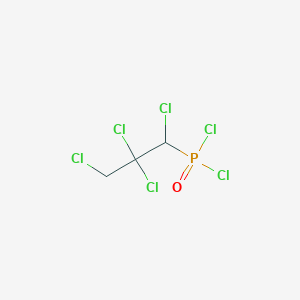

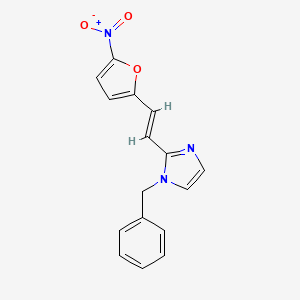
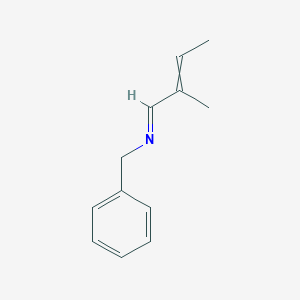

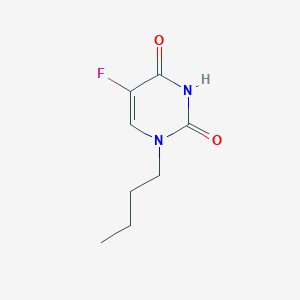
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

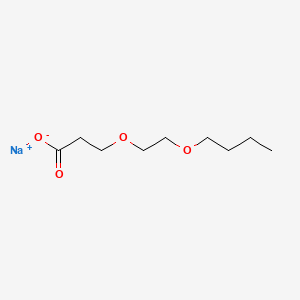
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
